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Introduction: Albaflavenone is a sesquiterpene antibiotic with a distinctive earthy odor,

originally isolated from Streptomyces albidoflavus and later found in the model organism

Streptomyces coelicolor A3(2).[1][2] Its biosynthesis from the primary metabolite farnesyl

diphosphate (FPP) is of significant interest for understanding and engineering novel bioactive

compounds. In S. coelicolor, the albaflavenone biosynthetic pathway is encoded by a compact

two-gene operon (sco5222–sco5223).[1][3][4] The sco5222 gene encodes epi-isozizaene

synthase, which cyclizes FPP into the tricyclic hydrocarbon epi-isozizaene.[3][5] The adjacent

gene, sco5223, encodes a cytochrome P450 enzyme, CYP170A1, which was hypothesized to

perform subsequent oxidative modifications.[3][5]

Gene disruption is a powerful and definitive technique to elucidate the function of specific

genes within a biosynthetic pathway. By creating targeted knockouts, researchers can observe

the resulting metabolic phenotype, such as the absence of a final product and the accumulation

of an intermediate, thereby confirming the gene's role. This document provides an application

note on the targeted disruption of the sco5223 (CYP170A1) gene and detailed protocols for two
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common gene disruption methodologies in Streptomyces: homologous recombination and

CRISPR/Cas9-mediated editing.

Application Note: Elucidating the Role of CYP170A1
(sco5223) via Gene Disruption
The function of the CYP170A1 enzyme in the albaflavenone pathway was unequivocally

demonstrated through a targeted gene disruption experiment in S. coelicolor. Disruption of the

sco5223 gene effectively created a null mutant. The metabolic profile of this mutant was then

compared to the wild-type strain using Gas Chromatography/Mass Spectrometry (GC/MS)

analysis of culture extracts.

The results showed that the wild-type strain produced epi-isozizaene, the intermediate

albaflavenols, and the final product, albaflavenone. In contrast, the Δsco5223 mutant strain

was unable to produce albaflavenone and the albaflavenols.[3][5] However, the production of

the precursor epi-isozizaene was unaffected and it accumulated in the mutant.[5] This outcome

provides clear evidence that the CYP170A1 enzyme, encoded by sco5223, is responsible for

the two-step oxidation of epi-isozizaene to albaflavenone through an albaflavenol

intermediate.[3][5]

Quantitative Data Summary
The qualitative results of the sco5223 gene disruption experiment are summarized below.

Strain Compound Result Reference

Wild-Type S.

coelicolor
Epi-isozizaene Detected [5]

Albaflavenols Detected [5]

Albaflavenone Detected [5]

Δsco5223 Mutant Epi-isozizaene
Detected

(Accumulated)
[5]

Albaflavenols Abolished [5]

Albaflavenone Abolished [5]
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Caption: Pathway of Albaflavenone biosynthesis and the effect of sco5223 gene disruption.

Experimental Protocols
Two primary methods for gene disruption in Streptomyces are detailed below. Protocol 1

describes the classical approach using homologous recombination facilitated by protoplast

transformation. Protocol 2 outlines the more modern and highly efficient CRISPR/Cas9-based

gene editing technique.

Protocol 1: Gene Disruption by Homologous
Recombination
This protocol involves replacing the target gene (e.g., sco5223) with an antibiotic resistance

cassette via double crossover homologous recombination.
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Step 1: Construct Disruption Cassette

Step 2: Protoplast Transformation

Step 3: Selection & Verification
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Caption: Workflow for creating a gene knockout in Streptomyces via homologous

recombination.

Streptomyces coelicolor A3(2) spores

E. coli strain for cloning (e.g., DH5α) and conjugation (e.g., ET12567/pUZ8002)

Suicide vector for Streptomyces (e.g., pKC1139)

Antibiotics: Apramycin, Thiostrepton, Kanamycin, Nalidixic acid, Chloramphenicol

Media: LB, MS, R2YE, YEME[6]

Reagents: Lysozyme, PEG 1000, Glycine, P Buffer[6]

General molecular biology reagents (PCR enzymes, restriction enzymes, ligase)

Construct the Disruption Plasmid:

Using S. coelicolor genomic DNA as a template, PCR amplify ~1.5 kb regions immediately

upstream (Upstream Homology Arm) and downstream (Downstream Homology Arm) of

the sco5223 gene.

PCR amplify an antibiotic resistance cassette (e.g., the apramycin resistance gene,

aac(3)IV, flanked by oriT).

Using Gibson assembly or standard restriction-ligation, clone the upstream arm, the

resistance cassette, and the downstream arm sequentially into a temperature-sensitive

suicide vector that cannot replicate in Streptomyces.

Transform the final construct into E. coli DH5α for amplification and sequence verification.

Transform the verified plasmid into the methylation-deficient E. coli ET12567/pUZ8002 for

subsequent conjugation.

Intergeneric Conjugation:

Grow the E. coli donor strain and the S. coelicolor recipient strain.
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Mix the donor and recipient cells on MS agar plates and incubate to allow for plasmid

transfer via conjugation.

Overlay the plates with nalidixic acid (to kill E. coli) and the appropriate antibiotic to select

for Streptomyces exconjugants that have integrated the plasmid (single crossover event).

Select for Double Crossover Mutants:

Inoculate the single-crossover exconjugants into non-selective liquid media and grow to

allow for the second crossover event to occur.

Plate the culture onto a medium containing the antibiotic for the resistance cassette (e.g.,

apramycin) to select for cells that have retained the cassette.

Replica plate the resulting colonies onto a medium containing the antibiotic for the vector

backbone. Colonies that are resistant to the cassette antibiotic but sensitive to the vector

antibiotic are potential double-crossover mutants.

Verification of Disruption:

Confirm the correct gene replacement in putative mutants using PCR with primers flanking

the sco5223 locus. The PCR product from the mutant should be larger than the wild-type

product due to the insertion of the resistance cassette.

Perform Southern blot analysis to provide definitive confirmation of the desired gene

disruption and to check for any unintended genomic rearrangements.

Protocol 2: Gene Disruption using CRISPR/Cas9
This method uses the Cas9 nuclease to create a double-strand break (DSB) at the target gene

locus, which stimulates homologous recombination with a provided editing template, leading to

highly efficient gene replacement or deletion.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Construct CRISPR Plasmid

Step 2: Transformation

Step 3: Screening & Curing

Design sgRNA targeting
sco5223

Clone sgRNA and Template
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(Conjugation or Protoplast Transformation)

Select Exconjugants on
Appropriate Antibiotic

Screen Colonies by PCR
for Deletion/Replacement

Cure the CRISPR Plasmid
(e.g., by growing at non-permissive temp.)

Sequence Verify the
Mutant Locus

Click to download full resolution via product page

Caption: Workflow for CRISPR/Cas9-mediated gene deletion in Streptomyces.
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Streptomyces coelicolor A3(2)

E. coli strains for cloning and conjugation

All-in-one Streptomyces CRISPR/Cas9 vector (e.g., pCRISPomyces-2)[7]

Antibiotics as required for plasmid selection (e.g., Apramycin, Kanamycin)

Media: LB, MS, R2YE

General molecular biology reagents

Design and Construct the CRISPR/Cas9 Plasmid:

Design a 20-bp single guide RNA (sgRNA) sequence that targets a region within the

sco5223 coding sequence. The target site must be immediately followed by a Protospacer

Adjacent Motif (PAM) sequence (e.g., 5'-NGG-3' for S. pyogenes Cas9).[8]

Synthesize an editing template. For a clean deletion, this template will consist of the ~1.5

kb upstream and downstream homology arms of sco5223 joined directly together.

Clone the sgRNA expression cassette and the editing template into a single

Streptomyces-compatible CRISPR/Cas9 plasmid. This plasmid typically contains a codon-

optimized cas9 gene, the sgRNA scaffold, and replication origins for both E. coli and

Streptomyces.[7]

Transform the final plasmid into E. coli for amplification and verification, followed by

transfer to a conjugation-proficient E. coli strain.

Transformation of S. coelicolor:

Introduce the CRISPR/Cas9 plasmid into S. coelicolor via intergeneric conjugation or

protoplast transformation as described in Protocol 1.

Select for exconjugants on a medium containing the appropriate antibiotic for the CRISPR

plasmid.

Screening and Plasmid Curing:
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The presence of the CRISPR/Cas9 system is often toxic to cells that do not undergo

editing, as Cas9 will repeatedly cleave the intact genomic locus, leading to cell death. This

provides a powerful selection for edited cells.[7]

Pick resulting colonies and screen for the desired deletion using colony PCR. The high

efficiency of CRISPR/Cas9 often results in a majority of colonies being correct mutants.[7]

[8]

Once a correct mutant is identified, cure the CRISPR/Cas9 plasmid. If the plasmid has a

temperature-sensitive origin of replication, this can be achieved by growing the strain at a

non-permissive temperature without antibiotic selection.

Confirm the loss of the plasmid by checking for sensitivity to the plasmid's antibiotic

marker.

Final Verification:

Isolate genomic DNA from the cured, plasmid-free mutant.

Use PCR and Sanger sequencing across the edited locus to confirm the precise, marker-

less deletion of the sco5223 gene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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